N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(2,4-dichloro-5-fluorophenyl)ethanamine
Description
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(2,4-dichloro-5-fluorophenyl)ethanamine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a dichlorofluorophenyl group, and an ethanamine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(2,4-dichloro-5-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2FN4/c1-9(10-5-13(18)12(17)6-11(10)16)19-7-14-20-8-21-22(14)15(2,3)4/h5-6,8-9,19H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAIOXZUGJPSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)Cl)F)NCC2=NC=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(2,4-dichloro-5-fluorophenyl)ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Dichlorofluorophenyl Group: This step involves the substitution reaction of a suitable precursor with 2,4-dichloro-5-fluorobenzene under basic conditions.
Attachment of the Ethanamine Moiety: The final step involves the alkylation of the triazole intermediate with an ethanamine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(2,4-dichloro-5-fluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorofluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(2,4-dichloro-5-fluorophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(2,4-dichloro-5-fluorophenyl)ethanamine exerts its effects involves interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dichlorofluorophenyl group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(2,4-dichlorophenyl)ethanamine
- N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(2,4-fluorophenyl)ethanamine
Uniqueness
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(2,4-dichloro-5-fluorophenyl)ethanamine stands out due to the presence of both dichloro and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique combination of substituents may enhance its potency and selectivity in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
